molecular formula C10H13IO B13930298 4-(Sec-butyl)-2-iodophenol

4-(Sec-butyl)-2-iodophenol

Cat. No.: B13930298
M. Wt: 276.11 g/mol
InChI Key: DOSBHCKXMUDKQZ-UHFFFAOYSA-N
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Description

4-(Sec-butyl)-2-iodophenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a sec-butyl group (-CH(CH3)CH2CH3) at the fourth position and an iodine atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Sec-butyl)-2-iodophenol can be achieved through several methods. One common approach involves the iodination of 4-(sec-butyl)phenol. This can be done using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction typically proceeds via electrophilic aromatic substitution, where the iodine atom is introduced to the benzene ring.

Another method involves the use of a Suzuki-Miyaura coupling reaction. In this approach, a boronic acid derivative of 4-(sec-butyl)phenol is coupled with an iodoarene in the presence of a palladium catalyst and a base. This method allows for the selective introduction of the iodine atom at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Sec-butyl)-2-iodophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The iodine atom can be reduced to form the corresponding phenol without the iodine substituent.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: 4-(Sec-butyl)phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(Sec-butyl)-2-iodophenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used as a probe to study enzyme-catalyzed reactions involving phenolic compounds.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Sec-butyl)-2-iodophenol depends on its specific application. In general, the phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The iodine atom can also play a role in modulating the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-2-iodophenol: Similar structure but with a tert-butyl group instead of a sec-butyl group.

    4-sec-butyl-2-bromophenol: Similar structure but with a bromine atom instead of an iodine atom.

    4-sec-butylphenol: Lacks the iodine substituent.

Uniqueness

4-(Sec-butyl)-2-iodophenol is unique due to the presence of both the sec-butyl group and the iodine atom, which confer distinct chemical properties and reactivity compared to other similar compounds. The combination of these substituents can influence the compound’s solubility, stability, and interactions with other molecules.

Properties

Molecular Formula

C10H13IO

Molecular Weight

276.11 g/mol

IUPAC Name

4-butan-2-yl-2-iodophenol

InChI

InChI=1S/C10H13IO/c1-3-7(2)8-4-5-10(12)9(11)6-8/h4-7,12H,3H2,1-2H3

InChI Key

DOSBHCKXMUDKQZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)O)I

Origin of Product

United States

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